molecular formula C34H43N7O2 B2554011 hVEGF-IN-1

hVEGF-IN-1

Número de catálogo B2554011
Peso molecular: 581.8 g/mol
Clave InChI: VIBJAHJNWHZSJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

None of the provided papers discuss the synthesis of a compound named hVEGF-IN-1. However, the synthesis of related proteins and growth factors is mentioned. For example, a recombinant protein composed of VEGF fused to the n-lobe of human transferrin (hnTf-VEGF) was synthesized for imaging angiogenesis . This process involved cloning DNA sequences into an expression vector, transforming it into a host strain, and purifying the protein using metal affinity resin.

Molecular Structure Analysis

The molecular structure of VEGF in complex with domain 2 of the Flt-1 receptor was resolved at a 1.7 Å resolution, showing a predominantly hydrophobic interaction with the "poles" of the VEGF dimer . This information is crucial for understanding how VEGF interacts with its receptors and could be relevant for the design of inhibitors like this compound.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically related to this compound. However, they do describe biological interactions, such as the binding of VEGF to its receptors and the subsequent cellular responses, such as stimulation of NO production in endothelial cells and DNA synthesis in hepatocytes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not described in the provided papers. However, properties of related growth factors are mentioned. For instance, hepatocyte growth factor (HGF) is described as a heat- and acid-labile cationic protein that is inactivated by reduction with dithiothreitol . The heparin-binding form of VEGF-E (hbVEGF-E) is shown to stimulate endothelial cells and bind more potently in the presence of neuropilin-1 (NP-1) .

Relevant Case Studies

The papers include several case studies of growth factors and their effects on cells. For example, VEGF upregulates ecNOS enzyme and stimulates NO production in endothelial cells . Another study showed that HGF is a potent mitogen for normal human epidermal melanocytes . The engineered hnTf-VEGF protein was used for imaging tumor angiogenesis in mice, demonstrating its potential as a radiopharmaceutical .

Mecanismo De Acción

hVEGF-IN-1 exerts its effects by specifically binding to the G-rich sequence in the internal ribosome entry site A (IRES-A) and destabilizing the G-quadruplex structure. This binding inhibits the translation of VEGF-A by preventing the ribosome from accessing the mRNA. The decrease in VEGF-A protein expression leads to reduced tumor cell migration and tumor growth .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for hVEGF-IN-1 are not well-documented. Generally, the production of such compounds on an industrial scale would involve optimization of the synthetic route to ensure high yield and purity, as well as the development of efficient purification processes.

Análisis De Reacciones Químicas

Types of Reactions

hVEGF-IN-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents used in the reactions involving this compound include various solvents like dimethyl sulfoxide (DMSO) and ethanol.

    Conditions: The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and activity of the compound.

Major Products Formed

The major product formed from the reactions involving this compound is the inhibition of VEGF-A protein expression, which leads to reduced tumor cell migration and tumor growth .

Comparación Con Compuestos Similares

Similar Compounds

    VEGF-A Inhibitors: Other compounds that inhibit VEGF-A include bevacizumab and ranibizumab.

    Quinazoline Derivatives: Similar quinazoline derivatives include gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

Uniqueness

hVEGF-IN-1 is unique in its specific binding to the G-rich sequence in the internal ribosome entry site A (IRES-A) and its ability to destabilize the G-quadruplex structure. This specific mechanism of action distinguishes it from other VEGF-A inhibitors and quinazoline derivatives .

Propiedades

IUPAC Name

N-[2-[4-[4-[2-(diethylamino)ethoxy]anilino]quinazolin-2-yl]phenyl]-3-(4-methylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43N7O2/c1-4-40(5-2)24-25-43-27-16-14-26(15-17-27)35-33-29-11-7-9-13-31(29)37-34(38-33)28-10-6-8-12-30(28)36-32(42)18-19-41-22-20-39(3)21-23-41/h6-17H,4-5,18-25H2,1-3H3,(H,36,42)(H,35,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBJAHJNWHZSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4NC(=O)CCN5CCN(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.